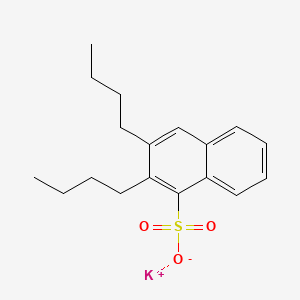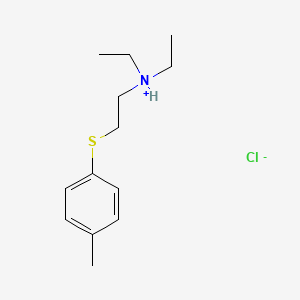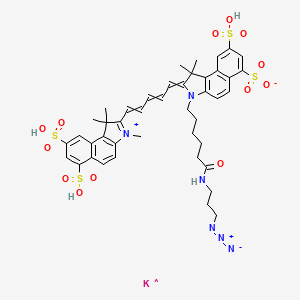
Potassium dibutylnaphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dibutylnaphthalenesulfonate is a chemical compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a surfactant and has applications in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium dibutylnaphthalenesulfonate involves the sulfonation of naphthalene followed by alkylation. The process typically includes the following steps:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid. This reaction is conducted at elevated temperatures to ensure complete sulfonation.
Alkylation: The sulfonated naphthalene is then alkylated with butanol. This step involves the use of a catalyst to facilitate the reaction.
Neutralization: The resulting product is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonate esters, reduced naphthalene derivatives, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Potassium dibutylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: Research in medicine explores its potential as a drug delivery agent due to its surfactant properties.
Industry: In industrial applications, it is used in formulations for detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of potassium dibutylnaphthalenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in its applications as an emulsifier and dispersant. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein folding .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium diisopropylnaphthalenesulfonate
- Sodium dibutylnaphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Potassium dibutylnaphthalenesulfonate is unique due to its specific alkyl chain length (butyl groups) and the potassium ion. This combination provides distinct surfactant properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective .
Propiedades
Número CAS |
85409-94-5 |
|---|---|
Fórmula molecular |
C18H23KO3S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
potassium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.K/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
ZLPDNQKSWRKHIP-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)








![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
